molecular formula C16H23N3O3 B1387747 Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate CAS No. 889125-00-2

Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate

Cat. No. B1387747
CAS RN: 889125-00-2
M. Wt: 305.37 g/mol
InChI Key: ADPPEIPGCXTGBZ-UHFFFAOYSA-N
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Description

“Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of these compounds features various intermolecular interactions .

Scientific Research Applications

Synthesis of Novel Organic Compounds

“Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Biological Activities

The derived compounds from “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” have shown a wide spectrum of biological activities. These include antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .

Antibacterial Activities

Both the ester derivative and the hydrazide derivative of “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

X-ray Diffraction Studies

The structures of both the ester derivative and the hydrazide derivative of “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” were confirmed by single crystal X-ray diffraction analysis .

Hirshfeld Surface Analysis

A detailed analysis of the intermolecular interactions and crystal packing of the ester derivative and the hydrazide derivative of “Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” was performed via Hirshfeld surface analysis and fingerprint plots .

Agrochemical Applications

“Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” can be used in agrochemical applications .

Pharmaceutical Applications

“Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” can be used in pharmaceutical applications .

Dyestuff Applications

“Tert-butyl 4-[(2-aminophenyl)carbonyl]piperazine-1-carboxylate” can be used in dyestuff applications .

Mechanism of Action

properties

IUPAC Name

tert-butyl 4-(2-aminobenzoyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)17/h4-7H,8-11,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPPEIPGCXTGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652872
Record name tert-Butyl 4-(2-aminobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-aminobenzoyl)piperazine-1-carboxylate

CAS RN

889125-00-2
Record name tert-Butyl 4-(2-aminobenzoyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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